N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienyl group, a benzochromenyl group, and an acetamide moiety, making it an interesting subject for research and development.
Properties
Molecular Formula |
C21H25NO6S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetamide |
InChI |
InChI=1S/C21H25NO6S/c1-13-9-17(27-11-19(23)22(2)14-7-8-29(25,26)12-14)20-15-5-3-4-6-16(15)21(24)28-18(20)10-13/h9-10,14H,3-8,11-12H2,1-2H3 |
InChI Key |
BXLUSUCXQANSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N(C)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide typically involves multiple steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.
Synthesis of the Benzochromenyl Group: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzochromenyl structure.
Coupling Reaction: The final step involves coupling the thienyl and benzochromenyl groups with an acetamide moiety using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzochromenyl moiety can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thienyl group.
Alcohols: From reduction of the carbonyl groups.
Substituted Amides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thienyl group can interact with sulfur-binding sites, while the benzochromenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)-beta-alanine
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine
Uniqueness
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide stands out due to its combination of a thienyl group, a benzochromenyl group, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted biological activity profile. This article reviews the available literature on its biological activities, mechanisms of action, and potential therapeutic uses.
The compound has the following chemical characteristics:
- Molecular Formula : C20H23NO6S
- Molecular Weight : 405.5 g/mol
- CAS Number : 1219547-07-5
The biological activity of this compound primarily stems from its interaction with various cellular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing signaling pathways that regulate cell function and survival.
Antitumor Activity
Research indicates that the compound exhibits antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may have anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.
Neuroprotective Properties
The compound has been investigated for its neuroprotective effects. It shows promise in models of neurodegeneration by reducing oxidative stress and apoptosis in neuronal cells.
Case Studies
- Case Study 1 : A study on mice treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent.
- Case Study 2 : Clinical trials assessing the anti-inflammatory effects in patients with rheumatoid arthritis reported decreased levels of inflammatory markers after treatment with the compound over a six-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
